3-Acetamidopropyl methacrylate

Vue d'ensemble

Description

3-Acetamidopropyl methacrylate (AAPM) is a monomer that is widely used in the synthesis of various polymers. It is a versatile compound that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The purpose of Additionally, this paper will also list future directions for research on AAPM.

Mécanisme D'action

3-Acetamidopropyl methacrylate-based polymers can be designed to have different mechanisms of action depending on the application. For drug delivery, 3-Acetamidopropyl methacrylate-based polymers can be designed to release drugs in a controlled manner, which can enhance their efficacy and reduce their side effects. For tissue engineering, 3-Acetamidopropyl methacrylate-based polymers can be designed to mimic the extracellular matrix, which can promote cell adhesion, proliferation, and differentiation.

Effets Biochimiques Et Physiologiques

3-Acetamidopropyl methacrylate-based polymers have been shown to be biocompatible and non-toxic, which makes them suitable for biomedical applications. Additionally, 3-Acetamidopropyl methacrylate-based polymers can also interact with biological molecules, such as proteins and cells, which can enhance their efficacy in drug delivery and tissue engineering.

Avantages Et Limitations Des Expériences En Laboratoire

3-Acetamidopropyl methacrylate-based polymers have several advantages for lab experiments, including their versatility, biocompatibility, and ease of synthesis. However, 3-Acetamidopropyl methacrylate-based polymers also have some limitations, such as their relatively low mechanical strength and their susceptibility to hydrolysis.

Orientations Futures

There are several future directions for research on 3-Acetamidopropyl methacrylate-based polymers, including the development of new synthesis methods, the optimization of their mechanical properties, and the exploration of their potential applications in regenerative medicine, biosensing, and drug discovery. Additionally, the combination of 3-Acetamidopropyl methacrylate-based polymers with other materials, such as nanoparticles and hydrogels, could also lead to the development of new hybrid materials with enhanced properties and functionalities.

In conclusion, 3-Acetamidopropyl methacrylate is a versatile monomer that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of 3-Acetamidopropyl methacrylate for lab experiments have been discussed in this paper. Additionally, several future directions for research on 3-Acetamidopropyl methacrylate-based polymers have also been listed.

Applications De Recherche Scientifique

3-Acetamidopropyl methacrylate has been extensively used in scientific research, particularly in the field of drug delivery and tissue engineering. 3-Acetamidopropyl methacrylate-based polymers have been used to deliver drugs to specific sites in the body, such as tumors and inflamed tissues. Additionally, 3-Acetamidopropyl methacrylate-based polymers have also been used in the fabrication of tissue-engineered scaffolds, which can be used to regenerate damaged tissues.

Propriétés

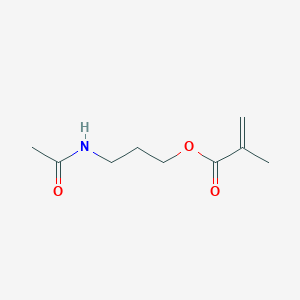

Numéro CAS |

133651-68-0 |

|---|---|

Nom du produit |

3-Acetamidopropyl methacrylate |

Formule moléculaire |

C9H15NO3 |

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

3-acetamidopropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11) |

Clé InChI |

VBFGSLUUXNMGAI-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCNC(=O)C |

SMILES canonique |

CC(=C)C(=O)OCCCNC(=O)C |

Synonymes |

2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

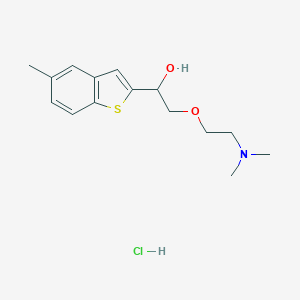

![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)